molecular formula C7H8BrClN2 B1382644 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine CAS No. 1781514-30-4

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Cat. No.: B1382644
CAS No.: 1781514-30-4
M. Wt: 235.51 g/mol
InChI Key: HAGHURIMDJNGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method is the bromination and chlorination of 4,6-dimethylpyridin-3-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications. This dual halogenation provides a versatile platform for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGHURIMDJNGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Reactant of Route 2
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Reactant of Route 6
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.